molecular formula C25H22N4O B11142570 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11142570
M. Wt: 394.5 g/mol
InChI Key: FNOOFEGBYVEPAW-UHFFFAOYSA-N
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Description

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzylpiperazine intermediate, followed by the introduction of the naphthalene ring through a coupling reaction. The final step involves the formation of the oxazole ring and the addition of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(5-(4-benzylpiperazin-1-yl)sulfonyl)naphthalen-1-ylsulfonylpiperazine
  • 4-Benzylpiperazine derivatives
  • Naphthalene-based oxazole compounds

Uniqueness

Compared to similar compounds, 5-(4-Benzylpiperazin-1-yl)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of structural features. The presence of both the benzylpiperazine and naphthalene moieties, along with the oxazole ring, imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C25H22N4O

Molecular Weight

394.5 g/mol

IUPAC Name

5-(4-benzylpiperazin-1-yl)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H22N4O/c26-17-23-25(29-15-13-28(14-16-29)18-19-7-2-1-3-8-19)30-24(27-23)22-12-6-10-20-9-4-5-11-21(20)22/h1-12H,13-16,18H2

InChI Key

FNOOFEGBYVEPAW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(N=C(O3)C4=CC=CC5=CC=CC=C54)C#N

Origin of Product

United States

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